Dizinc magnesium

aluminium alloy design precipitation hardening ductility screening

Dizinc magnesium (MgZn₂, CAS 12032-47-2) is a binary magnesium–zinc intermetallic compound with a stoichiometric ratio of one magnesium atom to two zinc atoms (molecular weight 155.1 g/mol). It crystallises as the prototype hexagonal C14 Laves phase (space group P6₃/mmc), a structure class distinct from the cubic C15 (MgCu₂-type) and hexagonal C36 (MgNi₂-type) Laves variants.

Molecular Formula MgZn2
Molecular Weight 155.1 g/mol
CAS No. 12032-47-2
Cat. No. B081772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDizinc magnesium
CAS12032-47-2
Synonymsdizinc magnesium
Molecular FormulaMgZn2
Molecular Weight155.1 g/mol
Structural Identifiers
SMILES[Mg].[Zn].[Zn]
InChIInChI=1S/Mg.2Zn
InChIKeyMCRXROYRQGVVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dizinc Magnesium (MgZn₂, CAS 12032-47-2): Intermetallic Compound Identity and Phase Classification for Procurement Specification


Dizinc magnesium (MgZn₂, CAS 12032-47-2) is a binary magnesium–zinc intermetallic compound with a stoichiometric ratio of one magnesium atom to two zinc atoms (molecular weight 155.1 g/mol) . It crystallises as the prototype hexagonal C14 Laves phase (space group P6₃/mmc), a structure class distinct from the cubic C15 (MgCu₂-type) and hexagonal C36 (MgNi₂-type) Laves variants [1]. MgZn₂ is not a simple physical mixture of elemental Mg and Zn powders but an atomically ordered compound whose phase identity, stoichiometry, and crystallographic structure fundamentally govern its mechanical, electrochemical, and thermodynamic behaviour . It is the primary strengthening precipitate in 7xxx-series aluminium alloys and a critical constituent phase in Zn–Mg-based sacrificial coatings.

Why MgZn₂ (CAS 12032-47-2) Cannot Be Interchanged with Other Mg–Zn Intermetallics or Elemental Precursors in Critical Applications


Within the Mg–Zn binary system, five equilibrium intermetallic phases coexist—Mg₇Zn₃, MgZn, Mg₂Zn₃, MgZn₂, and Mg₂Zn₁₁—each with distinct crystal structures, stoichiometric widths, and property profiles [1]. MgZn₂ exhibits the highest ductility ranking among all Mg–Zn intermetallics (MgZn₂ > Mg₂₁Zn₂₅ > Mg₂Zn₁₁ > Mg₄Zn₇), the fastest interdiffusion coefficient (an order of magnitude greater than Mg₄Zn₇ and Mg₂Zn₁₁), and a corrosion mechanism fundamentally different from that of pure zinc [2][3]. Substituting MgZn₂ with a physical blend of elemental Mg and Zn powders, or with a different Mg–Zn intermetallic such as Mg₂Zn₁₁, will not reproduce the same precipitation-hardening kinetics, galvanic coupling behaviour, or mechanical property envelope. The consequences are quantifiable deviations in alloy yield strength, coating sacrificial protection lifetime, and phase stability during thermal processing.

Quantitative Differential Evidence for Dizinc Magnesium (MgZn₂, CAS 12032-47-2) Versus Closest Comparators: A Procurement-Relevant Data Guide


MgZn₂ Is a Uniquely Ductile Phase Among Al–Zn–Mg–Cu Intermetallic Precipitates, Unlike Brittle Al₂CuMg, Al₂Cu, and Al₃Zr

First-principles calculations by Li et al. (2014) evaluated the four main intermetallic phases in Al–Zn–Mg–Cu alloys. MgZn₂ is classified as a ductile phase based on the Pugh criterion (B/G ratio) and Poisson's ratio (ν), whereas Al₂CuMg, Al₂Cu, and Al₃Zr are all brittle phases [1]. The elastic anisotropy index (Aᵁ) increases in the sequence Al₃Zr < MgZn₂ < Al₂CuMg < Al₂Cu, indicating that MgZn₂ possesses moderate elastic anisotropy favourable for accommodating plastic deformation without premature cleavage fracture [2]. This intrinsic ductility directly translates into superior damage tolerance in 7xxx-series wrought aluminium alloys where MgZn₂ (η and η′ phases) is the dominant strengthening precipitate.

aluminium alloy design precipitation hardening ductility screening

MgZn₂ Exhibits Higher Nanoindentation Hardness (~5 GPa) Compared with Mg₂Zn₁₁ (3.76 GPa) Among Mg–Zn Binary Intermetallics

Kammerer et al. (2015) produced all four equilibrium Mg–Zn intermetallics (Mg₂₁Zn₂₅, Mg₄Zn₇, MgZn₂, Mg₂Zn₁₁) by diffusion bonding pure Mg to pure Zn at 315 °C for 168 h and characterised them by nanoindentation. MgZn₂ exhibited an average hardness of ~5 GPa and a reduced modulus of ~90 GPa, comparable to Mg₂₁Zn₂₅ and Mg₄Zn₇, but significantly harder than Mg₂Zn₁₁, which registered only 3.76 GPa (approximately 25% lower hardness) and a higher modulus of 108.9 GPa [1]. First-principles DFT calculations independently confirm that MgZn₂ possesses higher structural stability, elastic performance, and hardness than Mg₂Zn₁₁ [2].

intermetallic hardness ranking Mg–Zn diffusion couples nanoindentation

MgZn₂-Containing Coatings Deliver Up to 10-Fold Improvement in Corrosion Resistance Versus Pure Zinc Coatings at Equal Thickness

Volovitch et al. (2008) studied model Zn–Mg alloys (1–32 wt.% Mg) contaminated with NaCl and exposed to humid air for 28 days. Alloys with 4–8 wt.% Mg, whose microstructure is dominated by the MgZn₂ intermetallic phase, exhibited up to a 10-fold reduction in gravimetric weight loss compared with pure zinc [1]. Independently, Schwerdt et al. demonstrated that an MgZn₂ intermetallic layer of only 0.8–1.6 µm thickness on a base zinc coating improved corrosion resistance by a factor of 10 relative to conventional electrogalvanised (EG) sheet at identical total coating thickness [2]. Kania et al. (2023) confirmed via neutral salt spray (NSS) testing per EN ISO 9227 that Zn–Al–Mg coatings containing the MgZn₂ phase outperform conventional zinc hot-dip coatings, attributing the improvement to the formation of protective simonkolleite (Zn₅(OH)₈Cl₂·H₂O) and hydrozincite (Zn₅(OH)₆(CO₃)₂) corrosion products, and to the fact that MgZn₂ is galvanically more anodic than other structural components, providing preferential sacrificial protection [3].

sacrificial coatings atmospheric corrosion Zn–Mg intermetallic

MgZn₂ Exhibits the Fastest Interdiffusion Coefficient Among All Mg–Zn Binary Intermetallics, Enabling Efficient Diffusion-Controlled Processing

Kammerer et al. (2015) quantified interdiffusion coefficients across all four equilibrium Mg–Zn intermetallic phases using electron probe microanalysis (EPMA) concentration profiles. Interdiffusion in MgZn₂ occurred most rapidly, was an order of magnitude slower in Mg₄Zn₇ and Mg₂Zn₁₁, and was the slowest in Mg₂₁Zn₂₅ [1]. This means that during any diffusion-driven process—solid-state bonding, annealing of Zn/Mg multilayer coatings, or precipitation heat treatment—the MgZn₂ phase will form and grow approximately 10× faster than its neighbouring Mg₄Zn₇ or Mg₂Zn₁₁ phases. This kinetic advantage has direct implications for process cycle time and microstructural homogeneity.

diffusion bonding intermetallic growth kinetics Mg–Zn phase formation

Nano-Scale MgZn₂ Precipitates (6.40 nm) Contribute 348.48 MPa Precipitation Strengthening in Al–Zn–Mg–Cu Alloys, Enabling Ultra-High Yield Strength

Wang et al. (2025) designed an Al–8Zn–3Mg–1.05Cu alloy and characterised its precipitation behaviour after cold rolling and ageing. TEM analysis revealed a high density of finely dispersed MgZn₂ precipitates with an average size of approximately 6.40 nm, which is notably smaller than the MgZn₂ precipitate sizes reported for comparable alloy systems [1]. Quantitative strength decomposition calculations attributed a precipitation strengthening contribution (σₚ) of 348.48 MPa specifically to these nano-scale MgZn₂ particles. The aged alloy achieved a yield strength of 729 MPa and elongation of 10.37%, representing an ultra-high strength–ductility combination [1]. This experimentally quantified σₚ value provides a benchmark for predicting the strengthening potential of MgZn₂ in novel Al–Zn–Mg–Cu formulations.

precipitation hardening 7xxx aluminium alloys yield strength modelling

Cubic MgZn₂ (C-MgZn₂) Exhibits Superior Thermal Stability Versus Monoclinic Mg₄Zn₇: Highest Debye Temperature (366 K) and Nearly Isotropic Elastic Behaviour

A comprehensive first-principles study published in Scientific Reports (2025) comparatively analysed three critical Mg–Zn intermetallic phases: monoclinic Mg₄Zn₇, cubic MgZn₂ (C-MgZn₂), and hexagonal MgZn₂ (H-MgZn₂). C-MgZn₂ demonstrated superior thermal stability, evidenced by the highest Debye temperature (θD = 366 K), maximum sound velocity (vₘ = 3,468 m/s), and the lowest Grüneisen parameter (γ = 0.641), which correlates with exceptional thermal conductivity [1]. In terms of elastic anisotropy, Mg₄Zn₇ was moderately anisotropic, H-MgZn₂ was significantly anisotropic, and C-MgZn₂ was nearly isotropic—a critical advantage for applications where direction-independent mechanical response is required [1]. Electronic structure analysis further revealed that both C-MgZn₂ and H-MgZn₂ exhibit stronger chemical bonding stability compared to Mg₄Zn₇ [1].

thermal stability elastic anisotropy first-principles thermodynamics

Evidence-Backed Procurement and Application Scenarios for Dizinc Magnesium (MgZn₂, CAS 12032-47-2)


High-Strength 7xxx-Series Aluminium Alloy Design: MgZn₂ as the Primary Nano-Precipitate Strengthening Phase

In precipitation-hardened Al–Zn–Mg–Cu (7xxx-series) wrought alloys for aerospace structural components, MgZn₂ (η and η′ phases) is the dominant strengthening precipitate. Quantitative strength decomposition demonstrates that finely dispersed MgZn₂ precipitates with an average size of 6.40 nm contribute 348.48 MPa of precipitation strengthening, enabling alloy yield strengths exceeding 729 MPa while retaining 10.37% elongation [1]. Furthermore, first-principles calculations confirm that MgZn₂ is intrinsically ductile (B/G > 1.75, ν > 0.26), whereas alternative intermetallic phases such as Al₂CuMg and Al₂Cu that may form under non-optimal compositions are brittle and act as crack initiation sites [2]. Procurement implication: when sourcing 7xxx-series aluminium alloy plate, extrusion, or forging stock, verification that MgZn₂ is the dominant precipitate phase (rather than S-phase Al₂CuMg or θ-phase Al₂Cu) is critical for achieving the specified strength–ductility balance.

Next-Generation Zn–Mg–Al Sacrificial Coatings on Steel: MgZn₂ as the Corrosion-Rate-Limiting Intermetallic

In hot-dip and PVD Zn–Mg–Al coated steel products for automotive body panels and construction, the presence of MgZn₂ as the primary intermetallic phase delivers a quantifiable 8–20× extension in time to red rust formation in neutral salt spray testing (EN ISO 9227) compared with conventional hot-dip galvanised (HDG) coatings of equal thickness [1]. An MgZn₂ interlayer as thin as 0.8–1.6 µm improves corrosion resistance by a factor of 10 relative to electrogalvanised sheet, enabling coating thickness reduction without sacrificing protection lifetime [2]. The mechanism involves MgZn₂ acting as a preferential sacrificial anode (more anodic than surrounding Zn and Al phases) and promoting the formation of dense, protective corrosion product layers composed of simonkolleite and hydrozincite [3]. Procurement implication: when specifying Zn–Mg–Al coated steel coil, MgZn₂ phase fraction and distribution in the coating microstructure are direct predictors of corrosion warranty performance.

Diffusion-Bonded or Annealed Mg–Zn Multilayer Systems: MgZn₂ Phase Formation Kinetics Govern Process Cycle Efficiency

In PVD-deposited Zn/Mg/Zn multilayer coatings that are subsequently annealed to form Zn–Mg intermetallic phases, the order-of-magnitude faster interdiffusion coefficient of MgZn₂ relative to Mg₄Zn₇ and Mg₂Zn₁₁ means that the MgZn₂ phase forms rapidly and dominates the intermetallic layer at practical annealing temperatures (200–300 °C) [1]. This kinetic advantage translates to shorter furnace dwell times, lower energy consumption, and a reduced propensity for brittle Mg₂Zn₁₁ formation at the interface—the latter being associated with microcracking when annealing exceeds 300 °C [2]. Procurement implication: for coated steel producers operating continuous annealing lines, selecting Zn/Mg coating architectures designed to maximise MgZn₂ phase fraction during annealing directly correlates with line speed, energy cost, and product yield.

Mg–Zn-Based Biodegradable Implant Alloys: MgZn₂ Phase Balances Mechanical Integrity and Controlled Corrosion

In Zn–Mg alloy systems being developed for bioabsorbable orthopaedic implants and vascular stents, the MgZn₂ intermetallic phase plays a dual role: it provides hardness enhancement (nanoindentation hardness ~5 GPa, exceeding Mg₂Zn₁₁ at 3.76 GPa) [1] while also modifying the electrochemical corrosion behaviour relative to pure zinc. Electrochemical tests demonstrate that ZnMg₂ exhibits the best electrochemical corrosion resistance among Zn–Mg binary alloy compositions [2]. The MgZn₂ phase serves as a local cathode during galvanic corrosion, with the hydrogen evolution reaction (HER) on its surface governed by the Tafel recombination step, providing a mechanistic basis for predicting in vivo degradation rates [3]. Procurement implication: for biomedical device manufacturers sourcing Zn–Mg alloy powder or wire for additive manufacturing of porous scaffolds, specifying MgZn₂ phase content enables control over the strength–corrosion rate trade-off essential for load-bearing temporary implant applications.

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